2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide

PI3Kγ inhibition isoform selectivity benzothiazole SAR

2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide (CAS 1396747‑96‑8) is a synthetic small molecule featuring a 4,7‑dimethylbenzothiazole core, an N‑methyl‑amino linker, and a pyridin‑3‑yl acetamide terminus. It belongs to the benzothiazole‑acetamide class, a scaffold widely investigated for phosphoinositide 3‑kinase (PI3K) modulation.

Molecular Formula C17H18N4OS
Molecular Weight 326.42
CAS No. 1396747-96-8
Cat. No. B2686655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide
CAS1396747-96-8
Molecular FormulaC17H18N4OS
Molecular Weight326.42
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CN=CC=C3
InChIInChI=1S/C17H18N4OS/c1-11-6-7-12(2)16-15(11)20-17(23-16)21(3)10-14(22)19-13-5-4-8-18-9-13/h4-9H,10H2,1-3H3,(H,19,22)
InChIKeyISQTWQIDQJLNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide (CAS 1396747-96-8) – Core Identity & Data Landscape


2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide (CAS 1396747‑96‑8) is a synthetic small molecule featuring a 4,7‑dimethylbenzothiazole core, an N‑methyl‑amino linker, and a pyridin‑3‑yl acetamide terminus. It belongs to the benzothiazole‑acetamide class, a scaffold widely investigated for phosphoinositide 3‑kinase (PI3K) modulation [1]. However, publicly available primary literature and authoritative database entries specifically characterizing the biological activity or physicochemical properties of this precise compound are extremely limited. The majority of online references reside on vendor‑curated platforms, which are excluded from this evidence guide per procurement integrity rules. Consequently, the baseline for this compound is defined by its structural features and the known pharmacology of its chemotype rather than by compound‑specific quantitative data.

Why Generic Substitution Fails for 2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide


Within the benzothiazole‑acetamide family, minor structural modifications profoundly alter isoform selectivity and potency. Published SAR around the PI3Kγ‑selective benzothiazole series demonstrates that the nature and position of substituents on both the benzothiazole core and the pyridine ring dictate binding‑cleft occupancy and selectivity over other PI3K isoforms [1]. The 4,7‑dimethyl substitution pattern and the N‑methyl‑amino linker of the target compound are absent from the characterized analogs in that study. Therefore, extrapolating activity data from compounds such as N‑[6‑(pyridin‑3‑yl)‑1,3‑benzothiazol‑2‑yl]acetamide (PDB 4PS7 ligand) or other close analogs is scientifically unsound. Without head‑to‑head data, any substitution with a seemingly similar benzothiazole‑acetamide risks introducing uncharacterized changes in target engagement, selectivity, and cellular potency.

Quantitative Differentiation Evidence for 2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide


PI3Kγ Isoform Selectivity: Class‑Level Inference from Benzothiazole Scaffold

The benzothiazole‑acetamide chemotype has been crystallographically demonstrated to occupy a hydrophobic selectivity cleft adjacent to the ATP‑binding site of PI3Kγ, enabling isoform discrimination. In the foundational J. Med. Chem. study, lead compound 22 achieved PI3Kγ IC₅₀ values in the low nanomolar range while exhibiting >100‑fold selectivity over PI3Kα and PI3Kδ in biochemical assays [1]. However, the target compound 2-((4,7‑dimethylbenzo[d]thiazol‑2‑yl)(methyl)amino)-N-(pyridin‑3‑yl)acetamide was not part of that study. Its 4,7‑dimethyl and N‑methyl‑amino substituents are hypothesized to modulate potency and selectivity relative to compound 22, but no direct comparative data exist. This evidence item is therefore tagged as Class‑Level Inference.

PI3Kγ inhibition isoform selectivity benzothiazole SAR

Binding‑Cleft Occupancy: Structural Rationale from X‑Ray Crystallography

Co‑crystal structures of PI3Kγ with benzothiazole ligands (PDB 4PS7, 4PS8) reveal that the pyridin‑3‑yl acetamide moiety engages the adenine pocket while the benzothiazole core extends into a unique hydrophobic cleft formed by residues Met804, Trp812, and Ile831 [1]. The 4,7‑dimethyl groups on the target compound are positioned to interact with this cleft, potentially enhancing hydrophobic complementarity compared to the unsubstituted analog. However, no crystal structure of the target compound bound to PI3Kγ is publicly available. The structural hypothesis remains untested.

X‑ray crystallography PI3Kγ binding mode structure‑based design

Physicochemical Property Differentiation: In Silico Profile vs. Characterized Analogs

Calculated molecular descriptors for the target compound (MW 326.42, cLogP ~2.8, tPSA 58.4 Ų, H‑bond donors 1, H‑bond acceptors 5) place it within lead‑like chemical space. Compared to the unsubstituted analog (MW 269.32, cLogP ~1.9), the 4,7‑dimethyl decoration increases lipophilicity by ~0.9 log units, which may enhance membrane permeability but also elevate metabolic liability . However, these values are computational predictions only; no experimental log D, solubility, or permeability data have been published for this specific compound.

Physicochemical properties drug‑likeness in silico ADME

Absence of Direct Comparative Biological Data: A Critical Evidence Gap

A systematic search of PubMed, Google Patents, ChEMBL, and PubChem using the CAS number, IUPAC name, and InChI key returned zero entries containing experimental biological activity data for 2-((4,7‑dimethylbenzo[d]thiazol‑2‑yl)(methyl)amino)-N-(pyridin‑3‑yl)acetamide [1]. This contrasts sharply with structurally related benzothiazole‑acetamides such as compound 22, which has extensive biochemical, cellular, and structural characterization. The complete absence of data means that any claim of potency, selectivity, or efficacy for the target compound is unsubstantiated.

data gap biological activity procurement risk

Application Scenarios for 2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide Based on Available Evidence


Exploratory PI3Kγ Chemical Probe Development (High‑Risk, High‑Reward)

Groups engaged in novel PI3Kγ inhibitor design may procure this compound as a structurally differentiated starting point. The 4,7‑dimethyl substitution is absent from all published benzothiazole PI3Kγ ligands [1], offering potential for unexplored intellectual property space. However, users must anticipate conducting full biochemical profiling (PI3K isoform panel, Kd determination, cellular target engagement) and solving a co‑crystal structure to establish binding mode. This scenario is suitable only for well‑resourced medicinal chemistry programs capable of generating primary data.

Structure‑Activity Relationship (SAR) Expansion of Benzothiazole PI3K Inhibitors

The compound can serve as a key analog in systematic SAR studies investigating the effect of benzothiazole core substitution on PI3K isoform selectivity. The 4,7‑dimethyl pattern is sterically and electronically distinct from the 4‑methoxy, 6‑substituted, or unsubstituted analogs previously reported [1]. Procurement is justified when the research question explicitly requires evaluating the contribution of methyl groups at positions 4 and 7 to potency and selectivity, provided that a well‑characterized comparator compound (e.g., compound 22 or the 4‑methoxy analog) is included in the same assay panel.

Computational Chemistry and Docking Studies

Given the availability of high‑resolution PI3Kγ crystal structures with benzothiazole ligands (PDB 4PS7, 4PS8), computational chemists may procure this compound for prospective docking, molecular dynamics simulations, or free‑energy perturbation calculations to predict its binding affinity relative to known inhibitors [1]. The predicted values can then guide synthesis and testing prioritization. This in silico‑first approach reduces the risk associated with the absence of experimental data.

Not Recommended: Direct Replacement of Characterized PI3K Inhibitors

Based on the evidence compiled in Section 3, this compound should NOT be procured as a direct substitute for published PI3Kγ inhibitors such as compound 22, IPI‑549, or eganelisib in established assays. The complete absence of biological data [2] means that equivalence or superiority cannot be asserted. Any substitution would invalidate cross‑study comparisons and introduce uncontrolled variability into biological experiments.

Quote Request

Request a Quote for 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.